

A Comprehensive Spectroscopic Guide to 4-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenoxybenzonitrile

Cat. No.: B1345653

[Get Quote](#)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **4-Phenoxybenzonitrile** ($C_{13}H_9NO$), a molecule of interest in various fields of chemical research and development. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format, alongside the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for **4-Phenoxybenzonitrile**.

1H NMR Data

Table 1: 1H NMR Spectral Data of **4-Phenoxybenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.63	d	9.0	2	H-2, H-6
7.44	t	7.9	2	H-3', H-5'
7.26	t	7.4	1	H-4'
7.12	d	8.2	2	H-2', H-6'
7.03	d	9.0	2	H-3, H-5

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

^{13}C NMR Data

Table 2: ^{13}C NMR Spectral Data of **4-Phenoxybenzonitrile**

Chemical Shift (δ) ppm	Assignment
162.2	C-4
155.0	C-1'
134.0	C-2, C-6
130.2	C-3', C-5'
125.4	C-4'
120.5	C-2', C-6'
118.6	C-3, C-5
118.5	CN
107.8	C-1

Solvent: CDCl_3 , Proton Decoupled

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of **4-Phenoxybenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Medium	Aromatic C-H Stretch
2228	Strong	C≡N Stretch (Nitrile)
1587	Strong	Aromatic C=C Stretch
1487	Strong	Aromatic C=C Stretch
1246	Strong	Asymmetric C-O-C Stretch (Aryl Ether)
1196	Strong	Symmetric C-O-C Stretch (Aryl Ether)
878	Strong	Aromatic C-H Bending (para-disubstituted)
839	Strong	Aromatic C-H Bending
752	Strong	Aromatic C-H Bending (monosubstituted)
692	Strong	Aromatic C-H Bending (monosubstituted)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of **4-Phenoxybenzonitrile** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
195	100	[M] ⁺ (Molecular Ion)
167	15	[M-CO] ⁺
139	25	[M-C ₂ H ₂ O] ⁺
92	10	[C ₆ H ₄ O] ⁺
77	30	[C ₆ H ₅] ⁺
65	15	[C ₅ H ₅] ⁺
51	20	[C ₄ H ₃] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

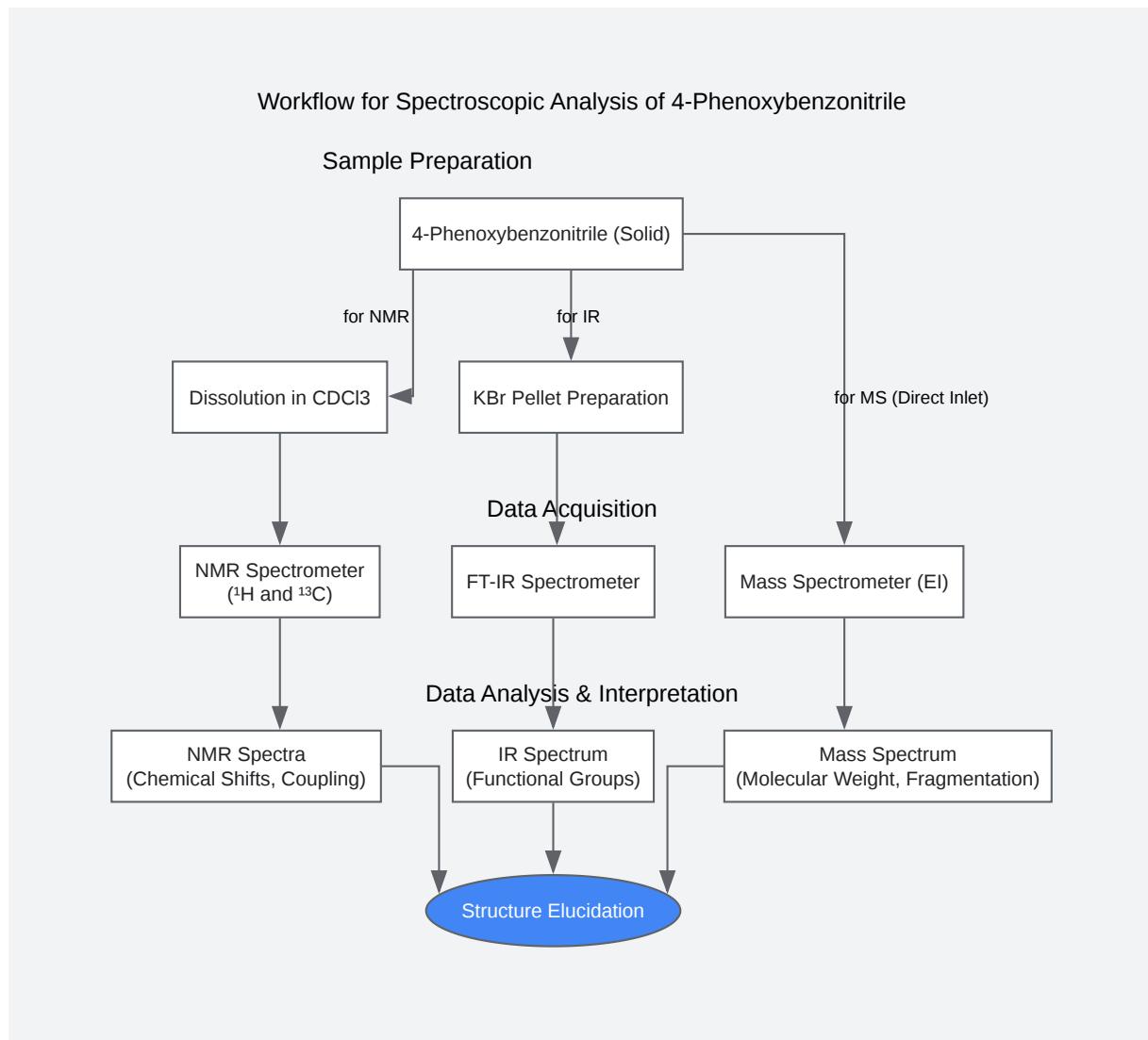
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Phenoxybenzonitrile** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl_3 , ~0.7 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard. The solution was transferred to a 5 mm NMR tube.

- ¹H NMR: The proton NMR spectrum was recorded on a 400 MHz spectrometer. Data was acquired with a 30-degree pulse angle and a relaxation delay of 1 second. A total of 16 scans were accumulated.
- ¹³C NMR: The carbon-13 NMR spectrum was acquired on the same instrument at a frequency of 100 MHz. The spectrum was obtained with proton decoupling. A 45-degree pulse angle and a relaxation delay of 2 seconds were used, and 1024 scans were accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy


The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of **4-Phenoxybenzonitrile** was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were ionized by a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Phenoxybenzonitrile**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis

- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Phenoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345653#spectral-data-of-4-phenoxybenzonitrile-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1345653#spectral-data-of-4-phenoxybenzonitrile-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com